molecular formula C24H24FN3O4S2 B2930457 N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-03-4

N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2930457
CAS No.: 851783-03-4
M. Wt: 501.59
InChI Key: FUNIRFRNIXKTED-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceuticals, including antibiotics and diuretics . The presence of the fluorophenyl group might contribute to its biological activity, as fluorine atoms are often included in pharmaceuticals to enhance their stability and potency .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical of this class of compounds, such as hydrolysis or displacement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group might enhance its water solubility, while the fluorophenyl group might increase its lipophilicity .

Scientific Research Applications

Anticancer Applications

Research has identified derivatives of the pyrazoline class, which includes compounds similar to N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, as potential anticancer agents. These compounds have been evaluated for their cytotoxic and anticancer effects, showing promising results against certain cancer cell lines due to their inhibitory effects on carbonic anhydrases IX and XII, crucial for tumor growth and metastasis. Compounds with sulfonamide moieties have been identified as selective inhibitors, presenting a path towards the development of new anticancer drugs (Gul et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Sulfonamides and pyrazoline derivatives exhibit significant inhibitory activity against carbonic anhydrases (CA) and acetylcholinesterase (AChE), enzymes involved in various physiological and pathological processes. These inhibitors can lead to the development of treatments for conditions such as glaucoma, neurological disorders, and cancer. The novel compounds synthesized in this domain have shown high affinity and selectivity towards CA I and II, as well as AChE, providing a basis for developing multi-target therapeutic agents (Yamali et al., 2020).

Synthesis of Novel Compounds for Chemical Sensing and Pharmacological Applications

The chemical structure of this compound allows for the development of novel compounds with potential applications in chemical sensing, particularly for detecting metal ions like Hg2+. Furthermore, the synthesis of ring-fluorinated isoquinolines and quinolines from related compounds showcases the versatility of this class of chemicals in creating new molecules for further pharmacological evaluation (Levchenko et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamides act as inhibitors of enzymes, often by mimicking the structure of a substrate .

Safety and Hazards

The safety and hazards of this compound would need to be determined through specific toxicological studies. As a general rule, care should be taken when handling any new or unstudied compounds .

Future Directions

Future research on this compound might include further studies to determine its biological activity, potential uses, and safety profile. This could involve in vitro and in vivo testing, as well as clinical trials if it shows promise as a pharmaceutical .

Properties

IUPAC Name

N-[3-[3-(2-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-19-8-6-7-18(15-19)23-16-24(21-9-4-5-10-22(21)25)28(26-23)34(31,32)20-13-11-17(2)12-14-20/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNIRFRNIXKTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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